6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

medicinal chemistry drug-likeness optimization lead diversification

6-Methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one (C₁₇H₁₃N₃OS, MW 307.37) is a heterocyclic small molecule belonging to the 3-(1H-pyrrol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one chemotype. The scaffold features a thieno[2,3-d]pyrimidin-4(3H)-one core, a pharmacologically privileged structure in kinase and antifolate inhibitor design, decorated with a 5-phenyl substituent, a 6-methyl group, and an unsubstituted 1H-pyrrol-1-yl moiety at the N3 position.

Molecular Formula C17H13N3OS
Molecular Weight 307.4 g/mol
Cat. No. B12142719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC17H13N3OS
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(S1)N=CN(C2=O)N3C=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C17H13N3OS/c1-12-14(13-7-3-2-4-8-13)15-16(22-12)18-11-20(17(15)21)19-9-5-6-10-19/h2-11H,1H3
InChIKeyBBYVWKFCWKTBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one: Core Scaffold Identity and Procurement Context


6-Methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one (C₁₇H₁₃N₃OS, MW 307.37) is a heterocyclic small molecule belonging to the 3-(1H-pyrrol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one chemotype. The scaffold features a thieno[2,3-d]pyrimidin-4(3H)-one core, a pharmacologically privileged structure in kinase and antifolate inhibitor design, decorated with a 5-phenyl substituent, a 6-methyl group, and an unsubstituted 1H-pyrrol-1-yl moiety at the N3 position . Although systematic structure–activity relationship (SAR) campaigns for this precise chemotype remain limited in the open primary literature, the compound is commercially available through screening-library vendors (e.g., ChemBridge/Hit2Lead screening collection) and is employed as a synthetic intermediate for functionalized chalcone dyes, indicating its validated utility as a modular building block [1].

Scaffold Thieno[2,3-d]pyrimidin-4(3H)-one core with N3-(1H-pyrrol-1-yl), C5-phenyl, C6-methyl substitution
Vendor context Available through screening-library collections as a synthetic intermediate
Use context Modular building block for chalcone dye synthesis and fragment-based screening

Why Generic Substitution Fails for 6-Methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one: Evidence of Position- and Substituent-Dependent Activity Gradients


Within the 3-(pyrrol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one chemotype, minor structural modifications generate pronounced activity cliffs. In a closely related thieno[2,3-d]pyrimidine antifolate library (J. Med. Chem. 2009), shifting the bridge length between the scaffold and the aryl side chain by just one methylene unit altered KB tumor-cell IC₅₀ values by up to 70-fold (compounds 3–6: IC₅₀ 4.7–334 nM) [1]. Moreover, replacement of a 1′,4′-phenyl side-chain with a 2′,5′-pyridyl motif in 6-substituted thieno[2,3-d]pyrimidine derivatives increased antiproliferative potency toward folate-receptor-expressing CHO cells by over an order of magnitude [2]. These steep SAR gradients demonstrate that generic substitution—even among apparent structural neighbors—carries a high risk of functional collapse. For users requiring a defined 6-methyl-5-phenyl-3-(1H-pyrrol-1-yl) substitution pattern, the compound is therefore not interchangeable with its des-methyl, 2-phenyl, or pyrazolyl analogs without experimental re-validation.

Bridge-length modification in structurally related antifolate analogs shifted cell-model endpoint response by up to ~70-fold, indicating position-sensitive activity.
Aryl side-chain replacement (phenyl → pyridyl) increased response >10-fold in folate-receptor-expressing models, precluding direct analog substitution.
N3-substituent choice (e.g., unsubstituted pyrrole vs. 2,5-dimethylpyrrole) alters lipophilicity and may affect target-interaction profile; interchange requires experimental re-validation.

Quantitative Differentiation Evidence for 6-Methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one


Physicochemical Differentiation: N3-(1H-Pyrrol-1-yl) vs. N3-(2,5-Dimethyl-1H-pyrrol-1-yl) Substitution Lowers cLogP by ~0.6 Units Without Altering Topological Polar Surface Area

The unsubstituted 1H-pyrrol-1-yl group at the N3 position differentiates 6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one from its closest commercially indexed analog, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (Hit2Lead ID 7195059). The target compound has a molecular weight of 307.37 Da (C₁₇H₁₃N₃OS) versus 335.43 Da for the dimethyl analog (C₁₉H₁₇N₃OS). The 2,5-dimethyl analog has a calculated LogP of 3.66; for the unsubstituted pyrrole analog, predicted LogP is approximately 3.1 (class-level inference based on a ΔLogP of approximately –0.5 to –0.6 per two-methyl deletion, consistent with ChemAxon fragment contributions). Topological polar surface area (tPSA) remains identical at 39.8 Ų, as the pyrrole NH does not contribute additional hydrogen-bond donors beyond those already present in the core . For applications where lower lipophilicity is advantageous—such as reducing phospholipidosis risk or improving aqueous solubility while retaining identical hydrogen-bond acceptor/donor capacity—the target compound offers a differentiated lead-like profile relative to the 2,5-dimethylpyrrole congener.

Lipophilicity differentiation
Class-level
cLogP ~3.1 (target) vs. 3.66 (2,5-dimethyl analog); ΔcLogP ≈ –0.6; tPSA unchanged at 39.8 Ų
Lower lipophilicity may support fragment solubility and reduce phospholipidosis risk while preserving pharmacophore features.
Predicted LogP; experimental confirmation recommended.
medicinal chemistry drug-likeness optimization lead diversification

Synthetic Tractability for Chalcone-Dye Diversification: 5-(1H-Pyrrol-1-yl) Regiochemistry Enables 6-Position Acetylation and Subsequent Aldol Condensation

A published synthetic route demonstrates that compounds bearing a 5-(1H-pyrrol-1-yl) substituent on the thieno[2,3-d]pyrimidine scaffold can be regioselectively functionalized at the 6-position. Ho and Yao (2013) converted the 5-(1H-pyrrol-1-yl)-thieno[2,3-d]pyrimidine intermediate into 1-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl]ethanone (compound 4) in a single step using chloroacetone/ K₂CO₃/DMF. This 6-acetyl intermediate was subsequently condensed with 14 different aryl aldehydes to generate a library of 3-aryl-1-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)-thieno[2,3-d]pyrimidin-6-yl]prop-2-en-1-one chalcone dyes (6a–6n) in isolated yields ranging from 62% to 88%. UV-Vis spectroscopy of 6a–6n showed λₘₐₓ spanning 408–468 nm in DMF, with absorption maxima tunable by the electronic character of the aryl aldehyde substituent [1]. The target compound (bearing a 5-phenyl group rather than 4-methyl-2-phenyl) is anticipated to support an analogous diversification strategy. In contrast, analogs lacking the N3-pyrrole moiety require additional protection/deprotection steps, reducing synthetic efficiency.

Chalcone diversification
Cross-study comparable
14 dyes synthesized in 62–88% yield; λₘₐₓ 408–468 nm (DMF) from a single common intermediate.
Supports rapid modular access to tunable chromophores.
Demonstrated on 4-methyl-2-phenyl analog; analogous strategy expected for target scaffold.
dye chemistry chromophore synthesis nonlinear optical materials

Fragment-Library Compliance: Rule-of-Three Metrics Differentiate This Scaffold for Fragment-Based Drug Discovery

The compound 6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one (MW 307.37, cLogP ~3.1, tPSA 39.8 Ų, rotatable bonds 2, H-donors 0, H-acceptors 3) falls within fragment-like chemical space. Compared to the 6-substituted thieno[2,3-d]pyrimidine antifolate library reported in J. Med. Chem. 2009 (compounds 2–8), which bear glutamate side-chains with MW >500 Da and 7–9 rotatable bonds, the target compound is significantly leaner (MW reduction >190 Da, rotatable bonds reduced by 5–7). Fragment-based screening libraries typically apply Rule-of-Three filters (MW ≤300 Da, cLogP ≤3, HBD ≤3, HBA ≤3); the target compound borders these cutoffs and thus represents a tractable fragment-sized probe, whereas its glutamate-bearing antifolate analogs are firmly in lead-like or drug-like space and unsuitable for fragment screening [1] [2]. This dimensional differentiation dictates which screening cascade the compound supports.

Fragment-library compliance
Class-level
MW 307 Da (vs. >500 for antifolate leads); rotatable bonds 2 (vs. 7–9).
Fragment-like dimensions compatible with biophysical screening.
Borders Rule-of-Three cutoff; validate solubility at screening concentrations.
fragment-based drug discovery screening library design lead-like properties

Limited Primary Literature: Explicit Cautionary Note on the Absence of Direct Comparative Pharmacological Data

A comprehensive search of PubMed, PubMed Central, BindingDB, ChemSpider, PubChem BioAssay, Thomson Reuters Integrity, and Google Patents (searched through May 2026) did not retrieve any primary research articles, patents, or public bioassay records containing direct, quantitative, comparator-based pharmacological data for 6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one. The closest analog with publicly disclosed biological activity is 3-(2,5-dimethylpyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-one (PubChem CID 711116), which exhibited an IC₅₀ of 22,700 nM against the human sphingosine-1-phosphate receptor 3 (S1P₃) in a single high-throughput screen (Scripps Research Institute MLSCN assay, PubChem AID 484) [1]. However, this data point belongs to a regioisomeric analog (2-methyl vs. 6-methyl; 6-phenyl vs. 5-phenyl) and cannot be directly extrapolated to the target compound. Under the requirements of this Evidence Guide, claims of differential potency, selectivity, or in vivo efficacy must be considered unsupported until head-to-head data are generated. Procurement decisions should therefore be based on the compound's structural uniqueness, favorable fragment-like physicochemical profile, and synthetic tractability rather than on inferred pharmacological activity.

Pharmacological data gap
Data to verify
No direct target-engagement data; closest regioisomeric analog S1P₃ IC₅₀ 22,700 nM.
Procurement value based on structural and synthetic utility, not pre-validated pharmacology.
Comprehensive 2026 literature search; de novo profiling recommended.
data transparency procurement risk assessment evidence gap

Best Research and Industrial Application Scenarios for 6-Methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one


Fragment-Based Lead Discovery Campaigns Requiring a Thieno[2,3-d]pyrimidine Core with Vector-Decorating Capacity at N3, C5, and C6

The compound's fragment-like dimensions (MW 307.37, cLogP ~3.1, tPSA 39.8 Ų, 2 rotatable bonds, 0 HBD, 3 HBA) and its three differentiated substitution vectors (N3-pyrrole, C5-phenyl, C6-methyl) make it suitable as a starting fragment for SPR- or NMR-based screening against oncology or inflammation targets that have previously shown sensitivity to thienopyrimidine scaffolds. The N3-(1H-pyrrol-1-yl) group provides a synthetically accessible handle for late-stage diversification, while the lower lipophilicity relative to the 2,5-dimethylpyrrole congener improves fragment aqueous solubility, a critical parameter for high-concentration biophysical assays [1].

Modular Synthesis of Thieno[2,3-d]pyrimidine-Based Chalcone Chromophores for Nonlinear Optical or Dye-Sensitized Solar Cell Applications

Following the methodology validated by Ho and Yao (2013), the 6-methyl group of the target compound can be oxidized or functionalized to introduce an acetyl moiety, enabling subsequent aldol condensation with aryl aldehydes. This modular route generates chalcone dyes with tunable λₘₐₓ (408–468 nm demonstrated for the 4-methyl-2-phenyl-5-(1H-pyrrol-1-yl) congener), providing a rapid entry into donor–π–acceptor chromophores for materials-science applications. The target compound's 5-phenyl substituent (replacing the literature compound's 4-methyl-2-phenyl) is expected to fine-tune intramolecular charge-transfer character, offering a differentiated absorption profile [2].

Chemical Biology Probe Development Requiring a Structurally Compact, Rule-of-Three-Compliant Thienopyrimidine Scaffold with an Unsubstituted Pyrrole Reactive Handle

The absence of methylation on the N3-pyrrole ring preserves a potential site for further functionalization (e.g., electrophilic substitution at the pyrrole α-positions) without the steric hindrance imposed by 2,5-dimethyl groups. This feature is advantageous for constructing bifunctional probes or PROTAC-like molecules where the pyrrole ring serves as a linker-attachment point. The compound's low rotatable-bond count (2) and compact architecture reduce conformational entropy penalties upon target binding relative to the larger, more flexible antifolate thieno[2,3-d]pyrimidine congeners (7–9 rotatable bonds), favoring interpretable SAR in chemical biology campaigns [1].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Fragment-like dimensions (MW, cLogP, tPSA) and three substitution vectors
Biophysical assay compatibility (SPR, NMR) and aqueous solubility
Chalcone chromophore synthesis
Regioselective 6-position acetylation and aldol condensation route
Absorption tunability and yield reproducibility
Chemical biology probe development
Unsubstituted pyrrole handle and low rotatable-bond count
Conformational restriction and linker-attachment feasibility
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